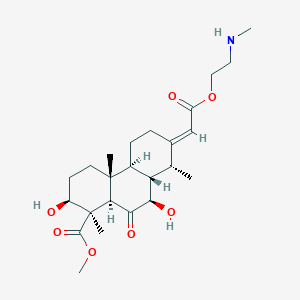
1,2,3-Benzotriazine, 4-(4-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Benzotriazine, 4-(4-methoxyphenyl)- is a heterocyclic compound that belongs to the benzotriazine family. This compound is characterized by a triazine ring fused with a benzene ring and a methoxyphenyl group attached at the fourth position. Benzotriazines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
The synthesis of 1,2,3-Benzotriazine, 4-(4-methoxyphenyl)- can be achieved through several synthetic routes. One common method involves the cyclization of N-(2-aminoaryl)hydrazides. This process typically requires the presence of a catalyst, such as copper (I) iodide, and a ligand like pyrrole-2-carboxylic acid. The reaction is carried out under oxidative conditions, often using oxygen or other oxidizing agents .
Another approach involves the oxidation of hydrazones derived from o-azidophenyl ketones. This method includes thermal cyclization of the resulting o-azidophenyldiazoalkanes. Additionally, oxidative cyclization of hydrazones from o-aminophenyl ketones and oxidation of N-aminoquinazolin-2-ones are also viable methods .
Analyse Chemischer Reaktionen
1,2,3-Benzotriazine, 4-(4-methoxyphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can form 2-oxides upon N-oxidation, which can be further hydrolyzed to yield 3,4-dihydro-4-oxo-1,2,3-benzotriazine 2-oxide. This intermediate can be N-methylated using diazomethane .
The compound is also susceptible to nucleophilic addition reactions at the 3,4-bond. This high reactivity explains the formation of various derivatives and the failure of earlier synthesis attempts . Common reagents used in these reactions include oxidizing agents like oxygen and diazomethane, as well as nucleophiles such as aryllithium derivatives .
Wissenschaftliche Forschungsanwendungen
1,2,3-Benzotriazine, 4-(4-methoxyphenyl)- has several scientific research applications. In medicinal chemistry, it has been investigated for its potential as an α-glucosidase inhibitor, which is a promising strategy for the treatment of diabetes mellitus. Novel sulfonamides based on this compound have shown good to excellent enzyme inhibition activity .
In materials science, 1,2,3-Benzotriazine derivatives, including 4-(4-methoxyphenyl)-, are used in the synthesis of stable benzotriazinyl radicals.
Wirkmechanismus
The mechanism of action of 1,2,3-Benzotriazine, 4-(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound’s structure allows it to form π-π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems. These interactions contribute to its diverse biological activities, including enzyme inhibition and potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1,2,3-Benzotriazine, 4-(4-methoxyphenyl)- can be compared with other benzotriazine derivatives, such as 1,2,4-benzotriazines and 1,2,3-benzotriazin-4(3H)-one. While all these compounds share a common triazine ring structure, their substituents and specific properties differ. For example, 1,2,4-benzotriazines are known for their biological activities and applications in supramolecular organic materials . On the other hand, 1,2,3-benzotriazin-4(3H)-one derivatives have been studied for their potential as α-glucosidase inhibitors .
Eigenschaften
CAS-Nummer |
54893-19-5 |
|---|---|
Molekularformel |
C14H11N3O |
Molekulargewicht |
237.26 g/mol |
IUPAC-Name |
4-(4-methoxyphenyl)-1,2,3-benzotriazine |
InChI |
InChI=1S/C14H11N3O/c1-18-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15-17-16-14/h2-9H,1H3 |
InChI-Schlüssel |
LRXRKLQFCJJJPR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NN=NC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one](/img/structure/B14629305.png)


![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629346.png)


![2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester](/img/structure/B14629376.png)


![(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene](/img/structure/B14629388.png)
